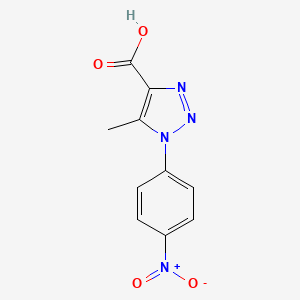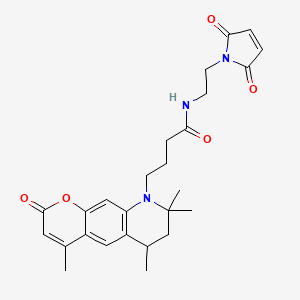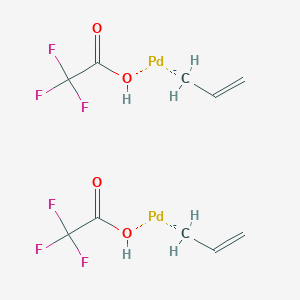
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone is a complex organic compound that features a unique combination of functional groups, including a thioxo-oxadiazole ring and a dihydronaphthalenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone typically involves the formation of the thioxo-oxadiazole ring followed by its attachment to the dihydronaphthalenone core. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Thionation: Introduction of the thioxo group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Coupling Reactions: Attachment of the phenyl group and subsequent coupling with the dihydronaphthalenone moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of purification methods such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazole ring or the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: Investigation of its biological activity as a potential therapeutic agent for various diseases.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: Utilization as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. For example:
Biological Activity: Interaction with molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Chemical Reactivity: Participation in chemical reactions through its functional groups, influencing reaction mechanisms and outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydro-1(2H)-naphthalenone: Lacks the thioxo group, which may affect its reactivity and applications.
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1,2-dihydro-1(2H)-naphthalenone: Variation in the position of the dihydronaphthalenone moiety, potentially altering its properties.
Uniqueness
2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-3,4-dihydro-1(2H)-naphthalenone is unique due to the presence of both the thioxo-oxadiazole ring and the dihydronaphthalenone moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H14N2O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H14N2O2S/c21-16-14-9-5-4-6-12(14)10-11-15(16)20-18(23)22-17(19-20)13-7-2-1-3-8-13/h1-9,15H,10-11H2 |
InChI Key |
CYSXRDZPZVMRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1N3C(=S)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![5-[(2,4-dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12057850.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)






![D-[3-2H]Glucose](/img/structure/B12057919.png)




